molecular formula C10H6F5NO4 B1519290 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate CAS No. 1087788-78-0

2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate

Cat. No.: B1519290
CAS No.: 1087788-78-0
M. Wt: 299.15 g/mol
InChI Key: VDJQRGMVIGOVIM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate: . This compound is characterized by its unique structure, which includes trifluoroethyl and difluoro-1,3-benzodioxol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 2,2-difluoro-1,3-benzodioxol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the benzodioxole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In the medical field, this compound has potential applications in drug development. Its fluorinated structure may enhance the pharmacokinetic properties of pharmaceuticals.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The fluorinated groups may enhance binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-dioxaindan-5-ylcarbamate

  • 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-4-ylcarbamate

  • 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-6-ylcarbamate

Uniqueness

The uniqueness of 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate lies in its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F5NO4/c11-9(12,13)4-18-8(17)16-5-1-2-6-7(3-5)20-10(14,15)19-6/h1-3H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJQRGMVIGOVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163213
Record name 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087788-78-0
Record name 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087788-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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